2''-O-Coumaroyljuglanin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

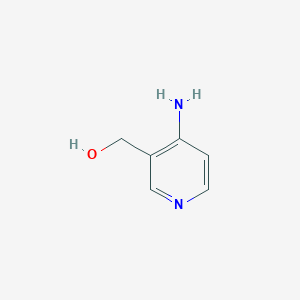

2’'-O-Coumaroyljuglanin is a flavone glycoside isolated from the herbs of Abies delavayi . It has a molecular formula of C29H24O12 .

Molecular Structure Analysis

The molecular structure of 2’'-O-Coumaroyljuglanin is represented by the SMILES notation:O=C1C(O[C@H]2C@@HO2)O)OC(/C=C/C3=CC=C(O)C=C3)=O)=C(C4=CC=C(O)C=C4)OC5=CC(O)=CC(O)=C15 . The molecular weight is 564.49 . Physical And Chemical Properties Analysis

2’'-O-Coumaroyljuglanin is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Medicinal Research: Antioxidant Properties

2’'-O-Coumaroyljuglanin, a flavonoid isolated from the flowers of Prunus spinosa, has been studied for its antioxidant properties . Antioxidants are crucial in medicine for their ability to neutralize free radicals, which can prevent cellular damage and reduce the risk of chronic diseases. The compound’s efficacy in scavenging free radicals and its potential therapeutic applications in diseases caused by oxidative stress are areas of active research.

Agriculture: Plant Growth Promotion

In the agricultural sector, compounds like 2’'-O-Coumaroyljuglanin may play a role in promoting plant growth. Research has shown that similar flavonoids can influence the production of phytohormones and enhance plant resilience to environmental stressors . The application of such compounds could lead to more sustainable farming practices and higher crop yields.

Biotechnology: Enzyme Inhibition

Biotechnological research has explored the use of flavonoids as enzyme inhibitors. 2’'-O-Coumaroyljuglanin’s potential to inhibit specific enzymes could be harnessed in developing treatments for various diseases, including metabolic disorders and cancers . This application is particularly promising in the design of targeted therapies with fewer side effects.

Industrial Applications: Natural Dyes and Pigments

The industrial sector could benefit from the use of 2’'-O-Coumaroyljuglanin as a source of natural dyes and pigments. Its chemical structure suggests potential applications in textile manufacturing, providing an eco-friendly alternative to synthetic dyes .

Environmental Studies: Ecotoxicology

Environmental studies may utilize 2’'-O-Coumaroyljuglanin in ecotoxicological assessments. As a naturally occurring compound, its impact on ecosystems, soil, and water quality can be an area of study, contributing to the understanding of how such compounds affect environmental health and biodiversity .

Material Science: Organic Photovoltaics

In material science, the photophysical properties of flavonoids like 2’'-O-Coumaroyljuglanin are of interest for the development of organic photovoltaic devices. Research into the electronic properties of such compounds can lead to advancements in renewable energy technologies .

properties

IUPAC Name |

[(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O12/c30-13-21-24(36)28(40-22(35)10-3-14-1-6-16(31)7-2-14)29(39-21)41-27-25(37)23-19(34)11-18(33)12-20(23)38-26(27)15-4-8-17(32)9-5-15/h1-12,21,24,28-34,36H,13H2/b10-3+/t21-,24-,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIKFIFUIPULCE-QRJDQECMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2''-O-Coumaroyljuglanin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B111729.png)

![N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B111767.png)

![(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B111777.png)

![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)